7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
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Description
7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a useful research compound. Its molecular formula is C38H30N2O3 and its molecular weight is 562.669. The purity is usually 95%.
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Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
Diuretic Potential and Structural Analysis
A study highlighted the strong diuretic properties of a closely related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which could serve as a new remedy for hypertension. The research uncovered two polymorphic modifications of this compound, revealing differences in crystal packing that influence its biological activities (Shishkina et al., 2018).
Synthesis and Diuretic Activity of Derivatives
Enhanced Diuretic Activity Through Bromination
Another study focused on the synthesis of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides, noting a substantial increase in diuretic activity compared to their non-brominated counterparts (Ukrainets et al., 2013).
Excited-State Intramolecular Proton Transfer (ESIPT)
Photophysical Properties Study
The investigation into the photophysical behaviors of azole-quinoline-based fluorophores inspired by ESIPT, including a compound similar in structure to the one of interest, showed dual emissions and large Stokes shifts. These properties indicate potential applications in sensing and imaging technologies (Padalkar & Sekar, 2014).
Synthesis and Biological Activities
Anticonvulsant and Cytotoxic Activities
Research on derivatives of quinoline compounds has identified potential anticonvulsant and cytotoxic activities. These studies emphasize the versatility of the quinoline framework for developing therapeutic agents with specific biological activities (Wei et al., 2010), (Deady et al., 2003).
properties
IUPAC Name |
4-hydroxy-2-oxo-N-(4-tritylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N2O3/c41-35-32-20-10-12-26-13-11-25-40(34(26)32)37(43)33(35)36(42)39-31-23-21-30(22-24-31)38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-10,12,14-24,41H,11,13,25H2,(H,39,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEYAIQXQUSLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide |
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